(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate
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Overview
Description
(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a methoxy group, an oxo group, and a selenocyanate group attached to a pyran ring. This compound has garnered interest due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate typically involves the reaction of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl halides with potassium selenocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organoselenium compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate involves its interaction with biological molecules through redox reactions. The selenocyanate group can undergo redox cycling, generating reactive oxygen species that can modulate cellular signaling pathways. This compound may target specific enzymes and proteins involved in oxidative stress and inflammation.
Comparison with Similar Compounds
(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate can be compared with other organoselenium compounds such as selenocysteine and selenomethionine. Unlike these naturally occurring compounds, this compound has a unique pyran ring structure, which may confer distinct chemical and biological properties. Similar compounds include:
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in research.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
675833-55-3 |
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Molecular Formula |
C8H7NO3Se |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
(5-methoxy-4-oxopyran-2-yl)methyl selenocyanate |
InChI |
InChI=1S/C8H7NO3Se/c1-11-8-3-12-6(2-7(8)10)4-13-5-9/h2-3H,4H2,1H3 |
InChI Key |
GHNJYMFPNFIVCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C[Se]C#N |
Origin of Product |
United States |
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